![molecular formula C16H14Cl2N2O2S B2639583 2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 120823-35-0](/img/structure/B2639583.png)
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a heterocyclic compound that is prominent in many natural and non-natural products of biological and pharmaceutical importance . It is often considered as a “privileged scaffold” within the drug discovery arena . The compound you mentioned contains an indole group, which suggests it may have biological activity.
Molecular Structure Analysis
The molecular structure of indole compounds is characterized by a benzopyrrole structure, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .
Chemical Reactions Analysis
Indole compounds are versatile building blocks in synthesis, providing access to diverse heterocycles . They are also substrates for asymmetric dearomatisation .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary widely. They are generally crystalline and colorless in nature with specific odors .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, such as “2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide”, play a significant role in cell biology . They are used in the synthesis of biologically active compounds for the treatment of various disorders in the human body . The application of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .
Treatment of Cancer Cells
Indole derivatives have shown potential in the treatment of cancer cells . They have been found to be effective in inhibiting the growth of cancer cells, making them a promising area of research in oncology .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties . They can be used in the development of new antimicrobial agents, providing a potential solution to the growing problem of antibiotic resistance .
Anti-inflammatory Applications
Some indole derivatives have shown anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs, particularly in the fight against influenza and other viral diseases .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs, providing a potential solution to the growing global diabetes epidemic .
Mecanismo De Acción
The mechanism of action of indole compounds can vary widely depending on their structure and the biological system they interact with. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c17-12-5-6-14(18)16(9-12)23(21,22)20-8-7-11-10-19-15-4-2-1-3-13(11)15/h1-6,9-10,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFMFJRKBAHBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

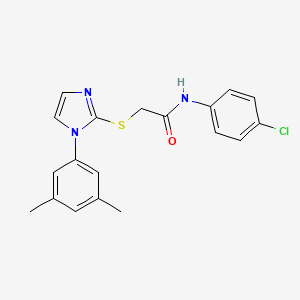
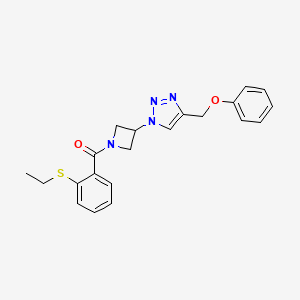
![{[(E)-2-amino-2-chloro-1-cyanoethenyl]imino}propanedinitrile](/img/structure/B2639504.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)

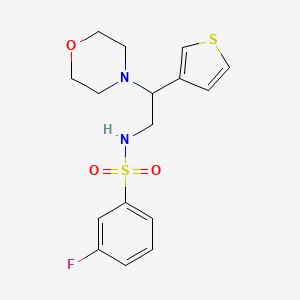
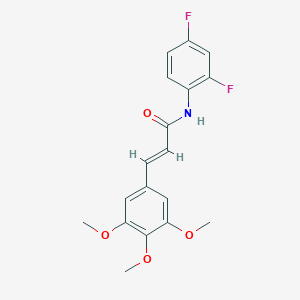
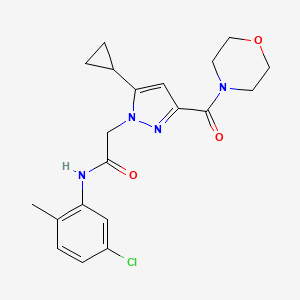
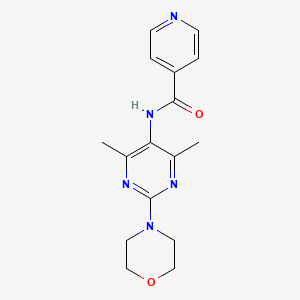
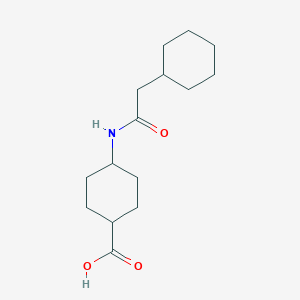
![(Z)-1-benzyl-3-(((2-chlorobenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2639518.png)
![3-benzyl-6-(4-methylphenyl)-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2639519.png)
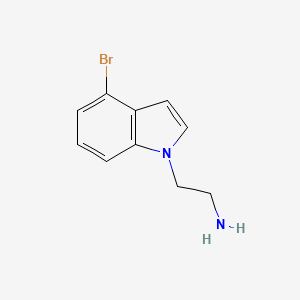
![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639523.png)